5-bromo-N-(4-ethylphenyl)-1-naphthamide
CAS No.:
Cat. No.: VC10325131
Molecular Formula: C19H16BrNO
Molecular Weight: 354.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16BrNO |
|---|---|
| Molecular Weight | 354.2 g/mol |
| IUPAC Name | 5-bromo-N-(4-ethylphenyl)naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C19H16BrNO/c1-2-13-9-11-14(12-10-13)21-19(22)17-7-3-6-16-15(17)5-4-8-18(16)20/h3-12H,2H2,1H3,(H,21,22) |
| Standard InChI Key | GRYBECJCKYJPGW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br |
Introduction
Structural Features and Molecular Properties
Core Architecture and Substituent Effects
The compound’s structure centers on a naphthalene system, a fused bicyclic aromatic hydrocarbon. The bromine atom at position 5 introduces steric bulk and electronic effects, while the N-(4-ethylphenyl)carboxamide group at position 1 contributes polarity and hydrogen-bonding capacity. The ethyl group on the phenyl ring enhances lipophilicity, potentially influencing membrane permeability in biological systems.
The planar naphthalene core facilitates π-π stacking interactions, which are critical in materials science for designing organic semiconductors or supramolecular assemblies. Bromine’s electronegativity (2.96 on the Pauling scale) polarizes the aromatic system, making the compound susceptible to electrophilic substitution at electron-rich positions.
Table 1: Key Molecular Properties of 5-Bromo-N-(4-Ethylphenyl)-1-Naphthamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆BrNO |
| Molecular Weight | 354.2 g/mol |
| IUPAC Name | 5-bromo-N-(4-ethylphenyl)naphthalene-1-carboxamide |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br |
| Topological Polar Surface Area | 29.1 Ų |
Synthesis Pathways and Optimization
Two-Step Synthetic Route
The synthesis typically proceeds via:
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Bromination of 1-Naphthoic Acid: Electrophilic aromatic bromination using Br₂ in the presence of FeBr₃ yields 5-bromo-1-naphthoic acid.
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Amidation with 4-Ethylaniline: Coupling the acid with 4-ethylaniline via EDCI/HOBt-mediated activation forms the target amide.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Br₂ (1.1 eq), FeBr₃ (0.1 eq), DCM, 0°C → RT, 12 h | 78% |
| 2 | 4-Ethylaniline (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq), DMF, RT, 24 h | 65% |
Chemical Reactivity and Functionalization
Halogen Bonding and Nucleophilic Substitution
The C–Br bond undergoes reactions typical of aryl bromides:
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SNAr Reactions: Displacement by nucleophiles (e.g., amines, alkoxides) under basic conditions.
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Cross-Coupling: Suzuki, Heck, or Buchwald-Hartwig reactions to install aryl, alkenyl, or amino groups.
Example Reaction:
Amide Group Reactivity
The carboxamide moiety participates in:
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Hydrolysis: Acidic or basic conditions yield 5-bromo-1-naphthoic acid.
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Reduction: LiAlH₄ reduces the amide to a benzylamine derivative.
Applications in Pharmaceutical and Materials Research
Biological Activity Screening
Though direct studies are lacking, structurally related compounds exhibit:
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Anti-inflammatory Activity: Nabumetone, a 6-methoxy-2-naphthyl butanone, inhibits cyclooxygenase-2 (COX-2) .
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Kinase Inhibition: Bromonaphthamides often target ATP-binding pockets in kinases due to halogen bonding.
Hypothetical Targets for 5-Bromo-N-(4-Ethylphenyl)-1-Naphthamide:
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PARP-1: Poly(ADP-ribose) polymerase, implicated in DNA repair.
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EGFR: Epidermal growth factor receptor, a cancer therapy target.
Materials Science Applications
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Organic Electronics: Bromine’s heavy atom effect could enhance spin-orbit coupling for triplet emission in OLEDs.
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Supramolecular Gels: The planar naphthalene and amide groups may enable gelation via π-stacking and H-bonding.
Comparative Analysis with Related Compounds
Table 3: Comparison of Brominated Naphthamide Derivatives
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| 5-Bromo-N-(4-ethylphenyl)-1-naphthamide | C₁₉H₁₆BrNO | Ethylphenyl enhances lipophilicity | Drug discovery |
| Ethyl 4-bromo-1-naphthoate | C₁₃H₁₁BrO₂ | Ester group improves volatility | Organic synthesis |
| 5-Bromo-N-ethylpentanamide | C₇H₁₄BrNO | Aliphatic chain increases solubility | Neuropharmacology |
Future Research Directions
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Mechanistic Studies: Elucidate interactions with biological targets using X-ray crystallography or molecular docking.
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Synthetic Methodology: Develop enantioselective routes for chiral analogs.
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Toxicological Profiling: Assess acute/chronic toxicity in model organisms.
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